
Dehydrogoniothalamin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydrogoniothalamin is a naturally occurring styrylpyrone compound isolated from various species of the Goniothalamus plant, particularly Goniothalamus umbrosus . This compound has garnered significant interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: Dehydrogoniothalamin can be synthesized through several methods. One common approach involves the condensation of 2-hydroxy-1-naphthaldehyde with acetophenone in the presence of a base, followed by cyclization to form the styrylpyrone structure . The reaction typically requires mild conditions, such as room temperature and a basic catalyst like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the roots of Goniothalamus umbrosus . The extraction process includes drying the plant material, followed by solvent extraction using organic solvents like methanol or ethanol. The crude extract is then purified using chromatographic techniques to isolate this compound.
化学反应分析
Types of Reactions: Dehydrogoniothalamin undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield dihydro derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
作用机制
The mechanism of action of dehydrogoniothalamin involves multiple pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
相似化合物的比较
Dehydrogoniothalamin is part of a family of styrylpyrone compounds, including goniothalamin and 5-acetoxygoniothalamin . Compared to these compounds, this compound exhibits unique structural features and bioactivities:
Goniothalamin: Similar structure but lacks the double bond present in this compound.
5-Acetoxygoniothalamin: Contains an acetoxy group, which alters its biological activity.
Uniqueness: this compound’s unique double bond and styrylpyrone structure contribute to its distinct biological activities, making it a valuable compound for further research and development .
属性
CAS 编号 |
32065-58-0 |
|---|---|
分子式 |
C13H10O2 |
分子量 |
198.22 g/mol |
IUPAC 名称 |
6-[(E)-2-phenylethenyl]pyran-2-one |
InChI |
InChI=1S/C13H10O2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-10H/b10-9+ |
InChI 键 |
PJQXIFKFVCLVQK-MDZDMXLPSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC(=O)O2 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



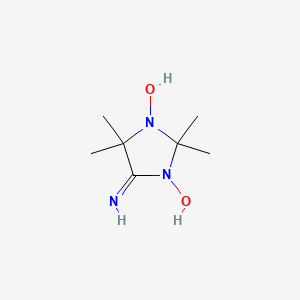
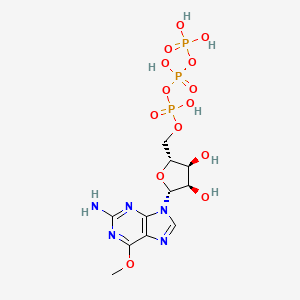
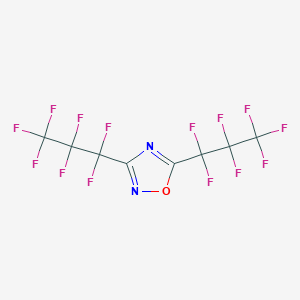
![N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14160202.png)
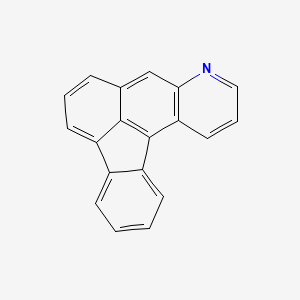
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)
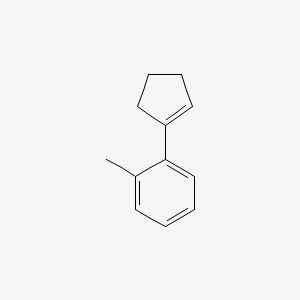
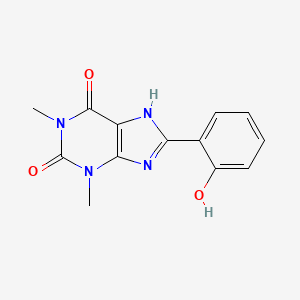
![5-[(5-acetyl-2-propoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B14160215.png)
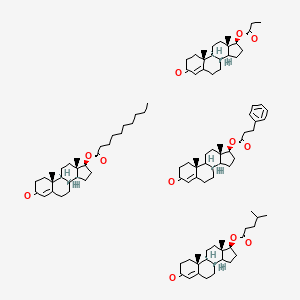
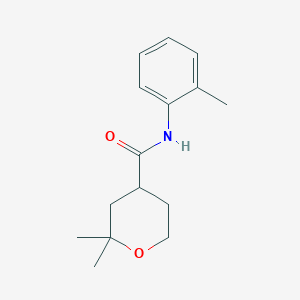
![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)
